molecular formula C6H4FNOS2 B14458779 3H-1,2,3-Benzodithiazole, 6-fluoro-, 2-oxide CAS No. 73011-24-2

3H-1,2,3-Benzodithiazole, 6-fluoro-, 2-oxide

Cat. No.: B14458779
CAS No.: 73011-24-2
M. Wt: 189.2 g/mol
InChI Key: BRODDPQGJXUJGY-UHFFFAOYSA-N
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Description

3H-1,2,3-Benzodithiazole, 6-fluoro-, 2-oxide is a chemical compound that belongs to the class of benzodithiazoles This compound is characterized by the presence of a benzene ring fused to a dithiazole ring, with a fluorine atom and an oxide group attached

Preparation Methods

The synthesis of 3H-1,2,3-Benzodithiazole, 6-fluoro-, 2-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with fluorinated reagents under oxidative conditions. The reaction typically requires the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the oxide group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

3H-1,2,3-Benzodithiazole, 6-fluoro-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical structure. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be employed to remove the oxide group or to reduce other functional groups present in the molecule. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.

Scientific Research Applications

3H-1,2,3-Benzodithiazole, 6-fluoro-, 2-oxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a potential candidate for drug development.

    Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has demonstrated anti-inflammatory and antimicrobial properties, which could be useful in the treatment of various diseases.

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3H-1,2,3-Benzodithiazole, 6-fluoro-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to a cascade of biochemical events that result in the desired therapeutic or biological effect.

The molecular targets of this compound include enzymes involved in inflammation, microbial growth, and cellular signaling pathways. By modulating these targets, this compound can exert its effects on various biological processes.

Comparison with Similar Compounds

3H-1,2,3-Benzodithiazole, 6-fluoro-, 2-oxide can be compared with other similar compounds, such as benzothiazoles and benzoxazoles. These compounds share a similar core structure but differ in the presence of additional functional groups or heteroatoms.

    Benzothiazoles: Benzothiazoles have a sulfur atom in the thiazole ring and are known for their biological activity. They are used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Benzoxazoles: Benzoxazoles contain an oxygen atom in the oxazole ring and are also biologically active. They are used in the development of antimicrobial agents and fluorescent dyes.

The uniqueness of this compound lies in its combination of a fluorine atom and an oxide group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

73011-24-2

Molecular Formula

C6H4FNOS2

Molecular Weight

189.2 g/mol

IUPAC Name

6-fluoro-3H-1,2λ4,3-benzodithiazole 2-oxide

InChI

InChI=1S/C6H4FNOS2/c7-4-1-2-5-6(3-4)10-11(9)8-5/h1-3,8H

InChI Key

BRODDPQGJXUJGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SS(=O)N2

Origin of Product

United States

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